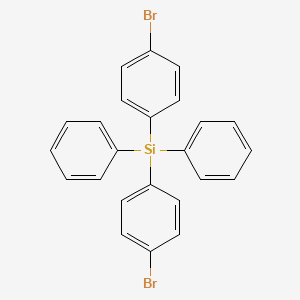
Bis(4-bromophenyl)diphenylsilane
描述
Synthesis Analysis
The synthesis of bis(4-bromophenyl)diphenylsilane and related compounds typically involves reactions that allow for the introduction of the silicon atom into the organic framework. For instance, one study describes the synthesis and characterization of poly(amides) derived from bis(4-(4-aminophenoxy)phenyl)methylphenylsilane and bis(4-carboxyphenyl) silane derivatives, showcasing a method to integrate diphenylsilane units into polymers (Terraza et al., 2013). Another approach involves the reaction of bis(o-phosphinophenyl)silane with metal complexes to synthesize metal(0) and metal(II) hydride complexes, highlighting the versatility of diphenylsilane derivatives in coordination chemistry (Takaya & Iwasawa, 2011).
Molecular Structure Analysis
The molecular structure of bis(4-bromophenyl)diphenylsilane and its derivatives is crucial for understanding their reactivity and properties. X-ray diffraction studies offer insights into the arrangement of atoms within these molecules. For example, the analysis of crystal structures of certain diphenylsilane compounds provides evidence of π-character localization in phenyl rings and highlights the impact of substituents on molecular geometry and stability (Cannon et al., 1978).
Chemical Reactions and Properties
Bis(4-bromophenyl)diphenylsilane participates in various chemical reactions, reflecting its reactive nature and utility in synthesis. The compound's involvement in the formation of polymeric materials through reactions with other monomers indicates its role in developing new materials with specific properties, such as enhanced thermal stability or unique optical characteristics. For instance, the synthesis of polyurethanes based on diphenylsilane derivatives demonstrates the compound's contribution to the thermal and acoustic properties of the resulting polymers (Raghu et al., 2007).
科学研究应用
-
Organic Semiconductors : Organic semiconductors are used in a variety of electronic devices, including organic light-emitting diodes (OLEDs), solar cells, and transistors. The compound could be used in the synthesis of materials for these applications .
-
Conducting Polymers : Conducting polymers are used in a variety of applications, including sensors, batteries, and supercapacitors. The compound could be used in the synthesis of materials for these applications .
-
Material Science : The compound could be used in the development of new materials with unique properties. This could include materials with improved conductivity, flexibility, or other desirable characteristics .
-
Chemical Synthesis : The compound could be used as a reagent in chemical reactions, potentially serving as a building block for the synthesis of more complex molecules .
-
Pharmaceutical Research : While not specifically mentioned in the sources, similar compounds are often used in pharmaceutical research. The compound could potentially be used in the development of new drugs or therapies .
-
Biological Research : Again, while not specifically mentioned in the sources, similar compounds are often used in biological research. The compound could potentially be used in studies of biological systems or processes .
-
Organic Semiconductors : Organic semiconductors are used in a variety of electronic devices, including organic light-emitting diodes (OLEDs), solar cells, and transistors. The compound could be used in the synthesis of materials for these applications .
-
Conducting Polymers : Conducting polymers are used in a variety of applications, including sensors, batteries, and supercapacitors. The compound could be used in the synthesis of materials for these applications .
-
Material Science : The compound could be used in the development of new materials with unique properties. This could include materials with improved conductivity, flexibility, or other desirable characteristics .
-
Chemical Synthesis : The compound could be used as a reagent in chemical reactions, potentially serving as a building block for the synthesis of more complex molecules .
-
Pharmaceutical Research : While not specifically mentioned in the sources, similar compounds are often used in pharmaceutical research. The compound could potentially be used in the development of new drugs or therapies .
-
Biological Research : Again, while not specifically mentioned in the sources, similar compounds are often used in biological research. The compound could potentially be used in studies of biological systems or processes .
安全和危害
Bis(4-bromophenyl)diphenylsilane is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation3. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area3.
未来方向
The future directions of Bis(4-bromophenyl)diphenylsilane are not well-documented in the literature.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the cited sources or consult a chemistry professional.
属性
IUPAC Name |
bis(4-bromophenyl)-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Br2Si/c25-19-11-15-23(16-12-19)27(21-7-3-1-4-8-21,22-9-5-2-6-10-22)24-17-13-20(26)14-18-24/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEBJTKMYMQRIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Br2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304982 | |
| Record name | bis(4-bromophenyl)diphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-bromophenyl)diphenylsilane | |
CAS RN |
18733-91-0 | |
| Record name | 18733-91-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bis(4-bromophenyl)diphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide](/img/structure/B1267730.png)
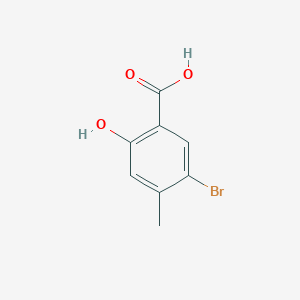
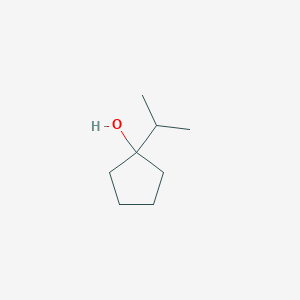
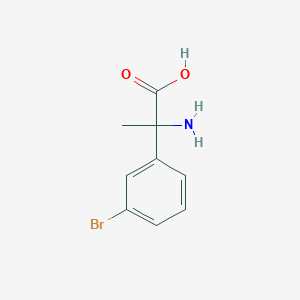
![Ethyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267736.png)
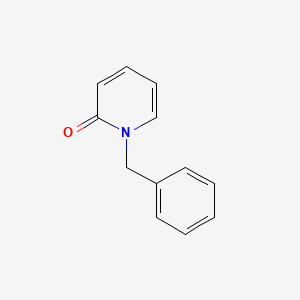
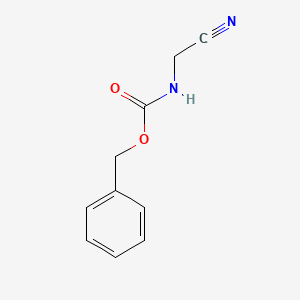
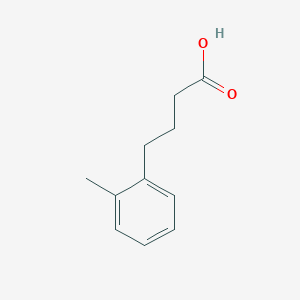
![2,5-Bis[(4-chlorophenyl)methylene]cyclopentanone](/img/structure/B1267743.png)
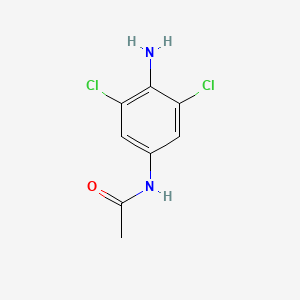
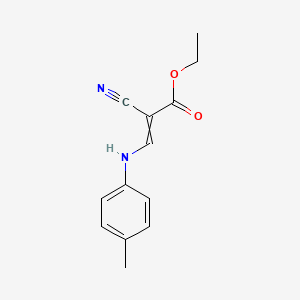
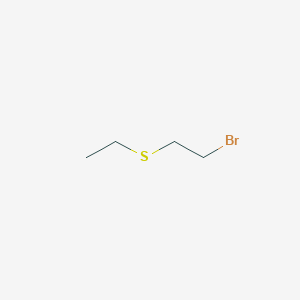
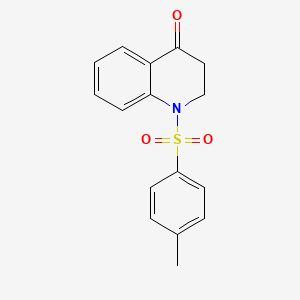
![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile](/img/structure/B1267753.png)